molecular formula C12H22N2O4 B12987970 1-(tert-Butyl) 2-methyl (2R,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2R,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate

Cat. No.: B12987970
M. Wt: 258.31 g/mol
InChI Key: XQSHCFQFHCVQLK-RKDXNWHRSA-N
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Description

1-(tert-Butyl) 2-methyl (2R,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a tert-butyl group, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl (2R,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl and methyl groups. Common reagents used in these reactions include tert-butyl chloride, methylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl (2R,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.

Scientific Research Applications

1-(tert-Butyl) 2-methyl (2R,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2R,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butyl) 2-methyl (2R,4R)-4-(amino)pyrrolidine-1,2-dicarboxylate
  • 1-(tert-Butyl) 2-methyl (2R,4R)-4-(ethylamino)pyrrolidine-1,2-dicarboxylate

Uniqueness

1-(tert-Butyl) 2-methyl (2R,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9,13H,6-7H2,1-5H3/t8-,9-/m1/s1

InChI Key

XQSHCFQFHCVQLK-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC

Origin of Product

United States

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